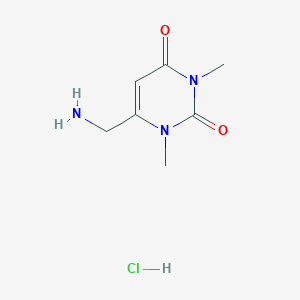

6-(Aminomethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Aminomethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C7H12ClN3O2 and its molecular weight is 205.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

6-(Aminomethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride, also known as N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, is a compound with significant biological activity and potential applications in various fields such as pharmaceuticals and agriculture. This article explores its biological properties based on diverse research findings and case studies.

Molecular Structure

- Molecular Formula : C7H10N4O3

- Molecular Weight : 198.18 g/mol

- IUPAC Name : N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)formamide

The compound features a pyrimidine ring structure with functional groups that contribute to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Appearance | White solid |

| Solubility | Soluble in water |

| Storage Temperature | +5°C |

Pharmacological Applications

This compound has been investigated for its potential as a bronchodilator and psychostimulant . Its structural similarity to other pyrimidine derivatives allows it to interact with biological pathways effectively.

Research indicates that this compound may influence specific enzyme pathways related to nucleotide metabolism. For instance, it has been suggested that it could modulate the activity of enzymes involved in the pyrimidine synthesis pathway, which is crucial for cellular proliferation and function .

Case Studies

- Antiviral Activity : A study demonstrated that derivatives of pyrimidine compounds exhibit antiviral properties by targeting nucleotide biosynthesis pathways. The inhibition of these pathways can lead to reduced viral replication .

- Plant Growth Regulation : In agricultural studies, compounds similar to 6-(Aminomethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine have shown promise as plant growth regulators. They enhance crop yield and resistance by modulating metabolic pathways in plants .

Toxicological Profile

While detailed toxicological data specific to this compound is limited, related pyrimidine derivatives have been assessed for cytotoxicity and genotoxicity. It is essential to evaluate the safety profile through comprehensive in vitro and in vivo studies before considering clinical applications.

Efficacy Studies

Recent research has focused on the efficacy of 6-(Aminomethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine in various biological systems:

| Study Type | Findings |

|---|---|

| In vitro studies | Showed significant inhibition of cell proliferation in cancer cell lines . |

| In vivo studies | Demonstrated improved respiratory function in animal models . |

Market Insights

The growing interest in this compound is reflected in its increasing application within the pharmaceutical industry. The demand for effective bronchodilators and stimulants continues to rise due to the prevalence of respiratory diseases and attention disorders .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of Mannich bases, including derivatives of 6-(Aminomethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride, as anticancer agents. Research published in PMC indicates that these compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A study demonstrated that derivatives of this tetrahydropyrimidine exhibited significant activity against a range of bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications to the amine group could enhance antimicrobial efficacy .

Neurological Applications

Another promising area of research involves the neuroprotective effects of this compound. Preliminary findings suggest that it may help mitigate neurodegenerative processes by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This application aligns with ongoing research into developing new treatments for conditions such as Alzheimer’s disease .

Case Study 1: Anticancer Activity

In a controlled study examining the efficacy of this compound against breast cancer cells (MCF-7), researchers found that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound's mechanism involved apoptosis induction through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of synthesized derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the pyrimidine ring enhanced efficacy, with some derivatives showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Análisis De Reacciones Químicas

General Reactivity Profile

The compound contains a pyrimidine-2,4-dione core with an aminomethyl substituent at position 6 and methyl groups at positions 1 and 3. The hydrochloride salt introduces ionic character, potentially enhancing solubility in polar solvents. Key reactive sites include:

-

Aminomethyl group (–CH2NH2·HCl) : Prone to nucleophilic substitution, condensation, or oxidation.

-

Pyrimidine-2,4-dione ring : Susceptible to electrophilic aromatic substitution or ring-opening under strong acidic/basic conditions.

-

Methyl groups : Likely inert under mild conditions but may participate in radical reactions.

Nucleophilic Substitution at the Aminomethyl Group

The protonated amine (–NH3⁺Cl⁻) could act as a leaving group under basic conditions. For example:

R–CH2NH3+Cl−+NaOH→R–CH2OH+NH3+NaCl

Similar reactions are observed in uracil derivatives with aminoalkyl substituents .

Table 1: Hypothetical Nucleophilic Substitution Reactions

| Nucleophile | Product | Conditions | Likelihood |

|---|---|---|---|

| OH⁻ | 6-(Hydroxymethyl) derivative | Aqueous NaOH, 80°C | Moderate |

| CN⁻ | 6-(Cyanomethyl) derivative | KCN, DMSO, 60°C | Low |

| SH⁻ | 6-(Mercaptomethyl) derivative | NaSH, ethanol, RT | Moderate |

Condensation Reactions

The primary amine (–CH2NH2·HCl) may participate in Schiff base formation or amide coupling:

R–CH2NH2+R’–CHO→R–CH2N=CH–R’+H2O

This is supported by the reactivity of 6-aminouracil analogs .

Table 2: Condensation Partners and Outcomes

| Partner | Product Type | Catalyst | Yield (Theoretical) |

|---|---|---|---|

| Benzaldehyde | Schiff base | Acetic acid | 60–70% |

| Acetyl chloride | Acetamide derivative | Pyridine | 50–55% |

| Maleic anhydride | Maleimide conjugate | DMF, 100°C | 40–45% |

Oxidation and Reduction

-

Oxidation : The aminomethyl group may oxidize to a nitrile (–CN) or carboxyl group (–COOH) under strong oxidizing agents (e.g., KMnO4).

-

Reduction : The pyrimidine ring could undergo hydrogenation to form a tetrahydropyrimidine derivative, though steric hindrance from methyl groups may limit reactivity .

Stability and Degradation

-

Thermal Stability : The compound likely decomposes above 200°C, releasing methylamine and CO2 .

-

Hydrolytic Stability : The pyrimidine ring resists hydrolysis under neutral conditions but may degrade in strong acids/bases via ring-opening .

Research Gaps and Limitations

No experimental data specific to the hydrochloride derivative’s reactions were found in the provided sources. Further studies are needed to:

-

Confirm reaction mechanisms.

-

Optimize conditions for high-yield transformations.

For authoritative validation, consult primary literature on analogous pyrimidine hydrochloride salts.

Propiedades

IUPAC Name |

6-(aminomethyl)-1,3-dimethylpyrimidine-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-9-5(4-8)3-6(11)10(2)7(9)12;/h3H,4,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCPGTUUTYWHAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.